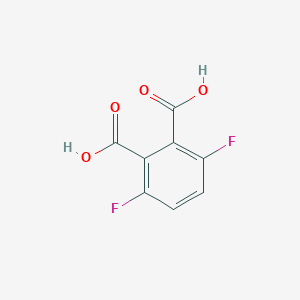

3,6-Difluorophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-difluorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLMWMTWWZGXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349163 | |

| Record name | 3,6-difluorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-97-8 | |

| Record name | 3,6-difluorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 651-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Difluorophthalic Acid (CAS 651-97-8): A Versatile Fluorinated Building Block

This guide provides a comprehensive technical overview of 3,6-Difluorophthalic acid, a key fluorinated intermediate for researchers, chemists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causal relationships behind its properties, reactivity, and applications, offering field-proven insights into its utility.

Core Physicochemical & Structural Properties

This compound is an aromatic dicarboxylic acid distinguished by two fluorine atoms flanking the carboxylic acid groups on the benzene ring.[1] This specific substitution pattern profoundly influences the molecule's electronic properties, acidity, and reactivity, making it a valuable and strategic building block in advanced synthesis. The compound typically appears as a white crystalline solid and exhibits solubility in polar organic solvents.[1]

Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 651-97-8 | [2][3][4] |

| Molecular Formula | C₈H₄F₂O₄ | [1][2][3] |

| Molecular Weight | 202.11 g/mol | [3][5] |

| Appearance | White crystalline solid | [1][5] |

| Melting Point | ~184 °C | [4] |

| Purity | Typically ≥97-98% | [4][6] |

| Synonyms | 3,6-Difluorobenzene-1,2-dicarboxylic acid | [1][5] |

| InChI Key | VFLMWMTWWZGXGA-UHFFFAOYSA-N | [5][7] |

Synthesis & Purification: Plausible Industrial Pathways

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in open literature, its synthesis can be logically inferred from established industrial methods for producing analogous fluorinated aromatic acids. Patent literature points towards two primary strategies: the hydrolysis of a suitable precursor or the selective reductive dehalogenation of a more highly fluorinated starting material.

A plausible and efficient route involves the hydrolysis of a precursor like 3,6-difluorophthalic anhydride or a corresponding phthalimide derivative. For instance, the hydrolysis of N-substituted phthalimides under acidic or basic conditions is a standard method for generating phthalic acids.[8] An analogous process, the selective dehalogenation of tetrafluorophthalic acid or its anhydride using zinc in an alkaline medium, is used to prepare trifluorophthalic acid and represents a powerful technique for accessing partially fluorinated systems.[7]

The choice of method is driven by the availability and cost of the starting materials. The purification of the final product typically involves recrystallization from a suitable solvent system to achieve the high purity required for downstream applications like polymerization or pharmaceutical synthesis.[6]

Caption: Plausible synthetic pathways to this compound.

Chemical Reactivity and Mechanistic Insights

The true value of this compound lies in its predictable reactivity, which is dominated by its two carboxylic acid groups and modulated by the electron-withdrawing fluorine atoms.

-

Anhydride Formation : The most critical reaction is its conversion to 3,6-Difluorophthalic Anhydride (CAS 652-40-4) . This intramolecular dehydration is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride.[9] The resulting anhydride is a stable, crystalline solid and serves as the primary monomer for polymerization reactions.[4]

-

Esterification : Both carboxylic acid groups can undergo esterification with alcohols under standard conditions (e.g., Fischer esterification) to yield the corresponding diesters. These derivatives can be useful in applications where altered solubility or volatility is required.

-

Influence of Fluorine : The ortho-fluorine atoms increase the acidity of the carboxylic protons compared to unsubstituted phthalic acid. This electron-withdrawing effect also activates the aromatic ring, though this is less exploited than the reactivity of the carboxyl groups themselves. In drug candidates, this fluorination is strategic; it can block metabolic oxidation at those positions and enhance binding affinity through favorable electrostatic interactions.[9]

Caption: Key chemical transformations of this compound.

Core Applications in Research & Development

The unique structural features of this compound make it an indispensable building block in two major high-tech fields: materials science and medicinal chemistry.

High-Performance Fluorinated Polymers

The primary industrial application of this compound is through its anhydride derivative in the synthesis of fluorinated polyimides.[4] Polyimides are a class of "super engineering plastics" known for their exceptional thermal stability, chemical resistance, and mechanical strength.[3][5]

The incorporation of fluorine atoms via 3,6-difluorophthalic anhydride imparts several highly desirable properties:

-

Lower Dielectric Constant : The fluorine reduces electronic polarization, making these polymers excellent insulators for advanced microelectronics and semiconductor applications.[2]

-

Increased Solubility : The bulky, electronegative fluorine atoms disrupt polymer chain packing, often leading to improved solubility in organic solvents, which greatly simplifies processing.[5]

-

Enhanced Thermal and Oxidative Stability : The strength of the C-F bond contributes to the overall robustness of the polymer backbone.[4]

Medicinal Chemistry and Drug Development

In pharmaceutical research, the strategic introduction of fluorine is a well-established strategy to enhance drug properties.[9] this compound serves as a scaffold or intermediate for synthesizing complex active pharmaceutical ingredients (APIs). The benefits of incorporating this moiety include:

-

Metabolic Stability : Fluorine atoms can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4]

-

Bioavailability & Permeability : The lipophilicity introduced by fluorine can modulate a molecule's ability to cross cell membranes.[4]

-

Binding Affinity : The polarized C-F bond can participate in favorable electrostatic or dipole-dipole interactions with biological targets like enzymes or receptors, potentially increasing potency.[9]

Experimental Protocol: Synthesis of 3,6-Difluorophthalic Anhydride

This protocol describes a self-validating, standard laboratory procedure for converting the diacid to its anhydride, a critical step for its use in polymer synthesis. The causality behind using acetic anhydride is its dual role as both a dehydrating agent and a solvent for the product, facilitating a clean reaction.

Objective: To prepare 3,6-Difluorophthalic Anhydride from this compound via intramolecular dehydration.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (3.0-5.0 eq)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and hotplate

-

Ice bath

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar. Add this compound (e.g., 10.0 g, 49.5 mmol).

-

Reagent Addition: In a fume hood, add acetic anhydride (e.g., 25 mL, ~5 eq) to the flask. The acid may not fully dissolve initially.

-

Heating: Attach a reflux condenser protected by a calcium chloride drying tube. Heat the mixture to a gentle reflux (ca. 140 °C) with stirring.

-

Reaction Monitoring (Self-Validation): The reaction progress can be monitored by the dissolution of the starting diacid. A clear, homogeneous solution indicates the reaction is likely complete. Maintain reflux for 2-4 hours to ensure full conversion.

-

Product Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath will induce crystallization of the anhydride product.

-

Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold, dry ether or hexane to remove residual acetic acid and anhydride.

-

Drying: Dry the white, crystalline 3,6-difluorophthalic anhydride under vacuum. The expected melting point of the pure anhydride is 218-221 °C, which serves as a key validation checkpoint.[4]

Spectroscopic Characterization (Expected)

Full characterization is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.[10][11][12]

| Technique | Expected Signature |

| ¹H NMR | Aromatic Protons (2H): A complex multiplet expected in the δ 7.5-7.9 ppm range due to H-F and H-H coupling. Carboxylic Protons (2H): A very broad singlet, typically δ > 10 ppm, which may exchange with D₂O.[13][14] |

| ¹³C NMR | Carbonyl (C=O): Signal expected in the δ 165-175 ppm range. Aromatic (C-F): Two signals expected in the δ 158-165 ppm range, exhibiting a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Aromatic (C-H & C-C): Other aromatic signals expected between δ 115-140 ppm, showing smaller C-F couplings.[15][16] |

| IR (Infrared) | O-H Stretch (Carboxylic Acid Dimer): Very broad, strong absorption from ~3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹.[17][18] C=O Stretch: Strong, sharp absorption around 1700-1730 cm⁻¹.[18] C-O Stretch / O-H Bend: Strong, broad absorption in the 1200-1320 cm⁻¹ region. C-F Stretch: Strong absorption(s) in the 1100-1300 cm⁻¹ region. |

| MS (Mass Spec.) | Molecular Ion (M⁺): Peak expected at m/z = 202. Key Fragments: Common fragments would include [M-H₂O]⁺ at m/z = 184 (loss of water to form anhydride), [M-COOH]⁺ at m/z = 157, and subsequent losses of CO or CO₂.[9][19][20] |

Safety, Handling, and Storage

As a fine chemical intermediate, proper handling of this compound is crucial. The primary hazards are associated with its irritant properties.

| Hazard Category | GHS Information | Handling & Storage Recommendations |

| Skin Irritation | H315: Causes skin irritation. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact. |

| Eye Irritation | H319: Causes serious eye irritation. | Use chemical safety goggles or a face shield. An eyewash station should be readily accessible. |

| Respiratory Irritation | H335: May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood, especially when dealing with fine powders, to avoid dust inhalation. |

| Storage | N/A | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong bases and oxidizing agents. |

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is more than a simple difluorinated aromatic; it is a strategically designed building block whose value is derived directly from the predictable influence of its fluorine substituents. Its primary role as a precursor to 3,6-difluorophthalic anhydride makes it a cornerstone intermediate for the synthesis of advanced fluorinated polyimides with tailored electronic and physical properties. Concurrently, its structural motifs are highly sought after in medicinal chemistry for enhancing the metabolic stability and efficacy of next-generation therapeutics. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any scientist aiming to leverage its unique properties in research and development.

References

-

Alachem Co., Ltd. (n.d.). 651-97-8 | this compound. Retrieved January 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3,6-Difluorophthalic anhydride. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

- Google Patents. (1992). EP0514863A2 - Process for preparing 3,4,6-trifluorophthalic acid and its anhydride.

-

MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Retrieved January 7, 2026, from [Link]

- Google Patents. (2014). CN104072358A - Method for preparing 3,4,5,6-tetrafluorophthalic acid.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

PubMed. (1980). Mass spectral fragmentation of phthalic acid esters. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates. Retrieved January 7, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 7, 2026, from [Link]

- Google Patents. (1998). EP0866050A1 - Processes for producing tetra-fluorophthalic anhydride and fluorobenzioc acids.

-

BMRB. (n.d.). BMRB entry bmse000391 - Phthalic Acid. Retrieved January 7, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Terephthalic acid. WebBook. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). 3,4-Difluorobenzoic acid. WebBook. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). 2,6-Difluorobenzoic acid. WebBook. Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). 2,6-Difluorobenzoic acid, 2-bromo-4-fluorophenyl ester. WebBook. Retrieved January 7, 2026, from [Link]

-

Michigan State University. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved January 7, 2026, from [Link]

Sources

- 1. 3,6-Difluorophthalic anhydride | C8H2F2O3 | CID 513918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0514863A2 - Process for preparing 3,4,6-trifluorophthalic acid and its anhydride - Google Patents [patents.google.com]

- 8. CN104072358A - Method for preparing 3,4,5,6-tetrafluorophthalic acid - Google Patents [patents.google.com]

- 9. Mass spectral fragmentation of phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmse000391 Phthalic Acid at BMRB [bmrb.io]

- 11. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]

- 12. 3,5-Difluorobenzoic acid(455-40-3) 13C NMR spectrum [chemicalbook.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. Terephthalic acid [webbook.nist.gov]

- 20. 3,4-Difluorobenzoic acid [webbook.nist.gov]

An In-Depth Technical Guide to 3,6-Difluorophthalic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3,6-Difluorophthalic acid (DFPA), a key fluorinated building block in modern organic synthesis. We delve into its fundamental physicochemical and spectroscopic properties, provide a detailed, field-proven synthesis protocol, and explore its reactivity and critical applications, particularly in the realms of medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile compound.

Core Physicochemical and Spectroscopic Profile

This compound is an aromatic dicarboxylic acid distinguished by two fluorine atoms flanking the carboxylic acid groups on the benzene ring.[1] This substitution pattern imparts unique electronic properties and steric influences that are highly valuable in the design of complex molecules. Typically appearing as a white crystalline solid, it is soluble in polar organic solvents.[1] The presence of fluorine, the most electronegative element, significantly alters the molecule's acidity, lipophilicity, and metabolic stability compared to its non-fluorinated analog, phthalic acid.[1][2][3]

Key Physicochemical Properties

A summary of the essential properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 651-97-8 | [1] |

| Molecular Formula | C₈H₄F₂O₄ | [4] |

| Molecular Weight | 202.11 g/mol | [2][4] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 184°C | [2] |

| Purity | Typically ≥98% | [4] |

Spectroscopic Signature for Structural Verification

Accurate characterization is paramount for ensuring material quality in research and development. The following provides an expert interpretation of the expected spectroscopic data for this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons (at C4 and C5) are chemically equivalent. They should appear as a single multiplet, likely a complex doublet of doublets or a triplet, due to coupling with the adjacent fluorine atoms. The chemical shift would be in the aromatic region, typically around 7.5-8.0 ppm. The two acidic protons of the carboxylic acids will appear as a broad singlet at a significantly downfield shift, usually >10 ppm, and its position can be concentration-dependent.

-

¹³C NMR (Carbon NMR): The spectrum will show four distinct signals in the aromatic region and one for the carboxyl carbon.

-

C1/C2 (Carboxylic Acids): Signal around 165-170 ppm.

-

C3/C6 (Fluorine-bearing): These carbons will show a large one-bond coupling constant (¹JCF) and appear as a doublet around 160-165 ppm.

-

C4/C5 (Proton-bearing): These carbons will exhibit a smaller two-bond coupling (²JCF) and appear as a doublet around 115-120 ppm.

-

-

¹⁹F NMR (Fluorine NMR): This is a critical technique for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aryl fluorides.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups, typically centered around 3000 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be prominent around 1700-1730 cm⁻¹. C-F stretching bands will appear in the fingerprint region, usually between 1100 and 1300 cm⁻¹.

Synthesis and Purification Protocol

This compound is most commonly prepared via the hydrolysis of its corresponding anhydride, 3,6-difluorophthalic anhydride. The anhydride itself is a stable, commercially available starting material.[5] The hydrolysis is a straightforward and high-yielding reaction, making it a reliable laboratory procedure.

Synthesis Workflow

The conversion of the anhydride to the diacid is a fundamental hydrolysis reaction. The mechanism involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to ring-opening.

Caption: Workflow for the synthesis of this compound from its anhydride.

Step-by-Step Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. The use of a base catalyst accelerates the initial ring-opening, while subsequent acidification ensures the complete protonation of the carboxylate groups.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of 3,6-difluorophthalic anhydride (CAS 652-40-4) in 100 mL of deionized water.

-

Hydrolysis: While stirring, heat the suspension to reflux (100°C). The anhydride will slowly dissolve as it hydrolyzes to the diacid. The reaction can be monitored by the disappearance of the solid starting material. For a faster reaction, a catalytic amount of sodium hydroxide can be added to form the highly soluble disodium salt.

-

Acidification & Precipitation: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid (HCl) dropwise while stirring vigorously in an ice bath. This compound is insoluble in acidic aqueous media and will precipitate out as a white solid. Continue adding HCl until the pH of the solution is ~1-2 (verify with pH paper).

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. The final product should be a fine white crystalline powder.

-

Validation: Confirm the identity and purity of the product by measuring its melting point (expected ~184°C) and acquiring NMR spectra, which should match the signatures described in Section 1.2.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate for creating more complex molecules.[1][6] Its rigid structure and the electronic influence of its fluorine atoms make it a highly sought-after building block.

Key Reactions

-

Anhydride Formation: Upon heating, often with a dehydrating agent, the diacid readily undergoes intramolecular condensation to reform the cyclic 3,6-difluorophthalic anhydride.[3] This anhydride is significantly more reactive than the diacid and is a common entry point for further synthesis.

-

Esterification/Amidation: The carboxylic acid groups can be converted to esters or amides through standard condensation reactions (e.g., Fischer esterification, or using coupling reagents like DCC or EDC). This allows for the attachment of various functional groups.

Role in Medicinal Chemistry and Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties.[7] Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and it can increase a molecule's binding affinity to its target protein through favorable electronic interactions.[3][7]

This compound serves as a rigid scaffold or linker. Its defined geometry allows chemists to precisely control the spatial orientation of appended functional groups, which is critical for optimizing interactions with a biological target's binding pocket.

Caption: Use of DFPA as a rigid scaffold to orient functional groups for target binding.

This structural control makes DFPA and its derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][5] The fluorine atoms not only enhance metabolic stability and bioavailability but also fine-tune the electronic properties of the molecule.[2][3]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound and its anhydride are classified as irritants.[8]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][10]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[9] If inhaled, move to fresh air.[9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.[9][11][12]

References

-

3,6-Difluorophthalic Anhydride: A Versatile Intermediate for Advanced Chemical Synthesis. Chemical Synthesis. [Link]

-

This compound - MySkinRecipes. MySkinRecipes. [Link]

-

3,6-Difluorophthalic anhydride | C8H2F2O3 | CID 513918 - PubChem. National Institutes of Health (NIH). [Link]

-

Exploring the Role of 3,6-Difluorophthalic Anhydride in Custom Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

- Process for preparing 3,4,6-trifluorophthalic acid and its anhydride - Google Patents.

-

Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters - Chemical Papers. Chemical Papers. [Link]

-

The role of fluorine in medicinal chemistry - PubMed. National Institutes of Health (NIH). [Link]

Sources

- 1. CAS 651-97-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,6-Difluorophthalic anhydride | C8H2F2O3 | CID 513918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

3,6-Difluorophthalic acid molecular weight

An In-Depth Technical Guide to 3,6-Difluorophthalic Acid: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of modern chemical synthesis, fluorinated organic molecules represent a cornerstone for innovation, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The strategic introduction of fluorine atoms into organic scaffolds can dramatically alter physicochemical and biological properties, enhancing metabolic stability, bioavailability, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, this compound emerges as a compound of significant interest. This aromatic dicarboxylic acid, with its vicinal carboxylic groups and fluorine substituents, offers a unique combination of reactivity and structural influence.

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, discuss synthetic considerations and safe handling protocols, and explore its pivotal applications as a versatile intermediate. The insights provided herein are grounded in established chemical principles to empower scientists to leverage this valuable molecule in their research and development endeavors.

Part 1: Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound is a white crystalline solid, and its identity is defined by a precise set of chemical and physical characteristics.[3]

Molecular & Physical Data

The essential quantitative data for this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₂O₄ | [1][3][4][5] |

| Molecular Weight | 202.11 g/mol | [1][4][5] |

| CAS Number | 651-97-8 | [1][4][5] |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | ~184°C (with decomposition) | [1][5] |

| Solubility | Soluble in polar organic solvents | [3] |

| InChI Key | VFLMWMTWWZGXGA-UHFFFAOYSA-N | [4][5] |

Structural Relationship with 3,6-Difluorophthalic Anhydride

This compound is readily converted to its corresponding anhydride, 3,6-Difluorophthalic anhydride (CAS: 652-40-4), through dehydration.[6] This anhydride is often the preferred reagent in polymerization and acylation reactions due to its higher reactivity and the elimination of water as a byproduct. Understanding this relationship is crucial, as the acid and anhydride are often used interchangeably depending on the specific synthetic requirements.

Caption: Reversible conversion between this compound and its anhydride.

Anticipated Spectroscopic Signature

While specific experimental spectra are best acquired on a case-by-case basis, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to molecular symmetry. The two aromatic protons are chemically equivalent and would appear as a single signal. The coupling to the adjacent fluorine atoms would likely split this signal into a complex multiplet. The two acidic protons of the carboxylic acid groups would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which would disappear upon D₂O exchange.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and the carboxyl carbons. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), a hallmark of organofluorine compounds. The carbons ortho and meta to the fluorine atoms will show smaller, but still characteristic, multi-bond couplings.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as both fluorine atoms are chemically equivalent. This signal would provide definitive confirmation of the fluorine substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups, typically in the 2500-3300 cm⁻¹ region. A sharp and strong C=O stretch will be present around 1700 cm⁻¹. Additionally, C-F stretching vibrations will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Part 2: Synthesis, Handling, and Safety

Synthetic Pathways

The synthesis of fluorinated aromatics like this compound often involves multi-step processes. While specific proprietary methods exist, general strategies often rely on nucleophilic aromatic substitution on highly halogenated precursors or dehalogenation of tetrafluorinated compounds.[6][7] For instance, a plausible route could involve the partial dehalogenation of tetrafluorophthalic acid or its anhydride.[6]

Caption: Role of this compound as a scaffold in drug synthesis.

High-Performance Polymers

In materials science, this compound (or more commonly, its anhydride) is a valuable monomer for creating high-performance polymers like polyimides and polyesters. [1]The introduction of fluorine into the polymer backbone imparts several advantageous properties:

-

Thermal and Oxidative Stability: The strength of the C-F bond enhances the overall stability of the polymer at high temperatures.

-

Chemical Resistance: Fluorinated polymers are notoriously resistant to chemical attack.

-

Dielectric Properties: Fluorination can lower the dielectric constant of the material, making it useful in microelectronics.

-

Hydrophobicity: The presence of fluorine increases the material's water-repellent properties.

Part 4: Exemplary Experimental Protocol

To ensure scientific integrity, any described protocol must be a self-validating system. The following hypothetical, yet chemically sound, procedure for the esterification of this compound includes steps for both reaction execution and product verification.

Protocol: Synthesis of Dimethyl 3,6-Difluorophthalate

Objective: To synthesize the dimethyl ester of this compound via Fischer esterification and verify its identity.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous (large excess, as solvent)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.02 g, 10 mmol).

-

Reagent Addition: Add anhydrous methanol (e.g., 50 mL). Stir the suspension. Carefully and slowly add concentrated sulfuric acid (e.g., 27 µL, 0.5 mmol) to the stirring mixture.

-

Causality Insight: Methanol serves as both reactant and solvent, driving the equilibrium towards the product. Sulfuric acid is the essential catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (100 mL). A white precipitate of the product may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with DCM or EtOAc (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the remaining acid catalyst, followed by brine (1 x 50 mL) to remove excess water.

-

Self-Validation: The bicarbonate wash is critical. Effervescence (CO₂ release) confirms the presence of acid, and the washing is continued until this ceases, ensuring complete neutralization.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification & Verification:

-

Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture) to obtain a pure, crystalline product.

-

Verification 1 (Melting Point): Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

-

Verification 2 (Spectroscopy): Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The data should be consistent with the structure of dimethyl 3,6-difluorophthalate (e.g., appearance of a methyl singlet around 3.9 ppm in ¹H NMR).

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined molecular structure, characterized by a molecular weight of 202.11 g/mol , and the potent electronic effects of its fluorine substituents make it a highly valuable building block. [4]For professionals in drug development, it offers a reliable scaffold to enhance metabolic stability and bioavailability. [1]For materials scientists, it provides a monomer for constructing polymers with superior thermal and chemical resistance. [1]By understanding its core properties, adhering to rigorous safety protocols, and applying sound chemical principles to its use, researchers can effectively unlock the full potential of this versatile fluorinated compound.

References

-

This compound. MySkinRecipes. [Link]

-

3,6-Difluorophthalic anhydride | C8H2F2O3. PubChem, National Institutes of Health. [Link]

-

3,6-Difluorophthalic Anhydride: A Versatile Intermediate for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation. Royal Society of Chemistry. [Link]

-

Exploring the Role of 3,6-Difluorophthalic Anhydride in Custom Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

- Processes for producing tetra-fluorophthalic anhydride and fluorobenzoic acids.

- Process for preparing 3,4,6-trifluorophthalic acid and its anhydride.

-

Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 651-97-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. EP0514863A2 - Process for preparing 3,4,6-trifluorophthalic acid and its anhydride - Google Patents [patents.google.com]

- 7. EP0866050A1 - Processes for producing tetra-fluorophthalic anhydride and fluorobenzioc acids - Google Patents [patents.google.com]

Solubility Profile of 3,6-Difluorophthalic Acid in Organic Solvents: Principles, Prediction, and Experimental Determination

An In-Depth Technical Guide for the Pharmaceutical and Materials Scientist

Abstract

3,6-Difluorophthalic acid is an aromatic dicarboxylic acid of significant interest in the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. It moves beyond a simple data sheet to offer a foundational understanding of the molecular interactions at play, a robust protocol for experimental determination, and a guide to interpreting the resulting data. This document is intended for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility behavior.

Introduction to this compound: A Molecule of Interest

This compound (C₈H₄F₂O₄, Molar Mass: 202.11 g/mol ) is a white crystalline solid belonging to the family of fluorinated aromatic compounds.[1][2] The structure, featuring a benzene ring substituted with two carboxylic acid groups and two fluorine atoms, imparts a unique combination of properties. The carboxylic acid moieties provide sites for hydrogen bonding and acidic reactivity, while the strategically placed fluorine atoms significantly alter the molecule's electronic profile and lipophilicity compared to its non-fluorinated parent, phthalic acid.[1] Understanding its solubility is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization: Designing processes for isolating the compound in a desired polymorphic form and purity.

-

Formulation Science: Developing stable and effective formulations for pharmaceutical applications.

-

Materials Science: Processing fluorinated polymers where this acid is a key monomer.[1]

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is an equilibrium process governed by the thermodynamics of two competing sets of interactions: the solute-solute interactions within the crystal lattice (lattice energy) and the solute-solvent interactions in the solution (solvation energy). For this compound, the key molecular features dictating these interactions are:

-

Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. This leads to strong intermolecular forces in the crystal lattice. For dissolution, a solvent must be capable of disrupting this network and forming favorable hydrogen bonds with the solute. This predicts high solubility in polar, hydrogen-bond-accepting solvents.

-

Polarity: The molecule possesses significant polarity due to the oxygen and fluorine atoms. This suggests good solubility in polar organic solvents.[1]

-

Fluorine Substitution: The C-F bonds are highly polarized, but the symmetric placement of two fluorine atoms can influence the overall molecular dipole moment. Furthermore, fluorine substitution is known to increase lipophilicity, which might enhance solubility in less polar or chlorinated solvents compared to the non-fluorinated analog.[1]

Based on these principles, we can categorize solvents and predict a general trend in solubility for this compound.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High | Capable of hydrogen bonding with carboxylic acid groups (e.g., Methanol, Ethanol). |

| Polar Aprotic | Moderate to High | Can accept hydrogen bonds and have strong dipole moments (e.g., Acetone, DMSO, THF). |

| Nonpolar | Low | Unable to effectively disrupt the crystal lattice's strong hydrogen bonding network (e.g., Hexane, Toluene). |

| Chlorinated | Low to Moderate | Moderate polarity and potential for weak interactions; increased lipophilicity from fluorine may play a role (e.g., Dichloromethane). |

This table presents predicted trends based on chemical principles. Experimental verification is essential.

Experimental Determination of Solubility: A Validated Protocol

Since specific quantitative data for this compound is not widely published, experimental determination is necessary. The "gold standard" for this is the Isothermal Shake-Flask Method , which establishes a thermodynamic equilibrium to yield highly accurate and reproducible data.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials:

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or screw-cap flasks

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical to ensure equilibrium with a solid phase is achieved. A good starting point is ~50-100 mg.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the slurry at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.

-

Causality Check: Constant agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the rate of dissolution. The extended timeframe is necessary because the dissolution rate slows dramatically as it approaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Immediately pass the liquid through a 0.22 µm syringe filter into a clean vial.

-

Causality Check: Filtration is a critical self-validating step. It ensures that only the dissolved solid is analyzed, removing any suspended microcrystals that would artificially inflate the measured solubility.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered supernatant with a suitable diluent (often the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method. A reverse-phase C18 column is typically suitable.

-

Quantify the concentration of this compound by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the concentration in the original (undiluted) supernatant using the dilution factor.

-

The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Data Presentation and Interpretation

While specific experimental data is not available in the literature, a researcher performing the above protocol would present their findings in a clear, tabular format.

Table 1: Hypothetical Solubility Data of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 85.2 | 0.421 |

| Acetone | Polar Aprotic | 65.7 | 0.325 |

| Tetrahydrofuran (THF) | Polar Aprotic | 40.1 | 0.198 |

| Dichloromethane (DCM) | Chlorinated | 5.3 | 0.026 |

| Toluene | Nonpolar | 1.1 | 0.005 |

| n-Hexane | Nonpolar | <0.1 | <0.0005 |

Note: The data in this table is illustrative and intended to demonstrate proper formatting. It is not experimentally verified.

Interpreting this hypothetical data would confirm the theoretical predictions: solubility is highest in polar solvents capable of hydrogen bonding (Methanol) and decreases significantly as solvent polarity and hydrogen bonding ability diminish.

Molecular Interactions and Solubility: A Visual Model

The dissolution process can be visualized as a competition between solute-solute and solute-solvent interactions.

Caption: Solute interactions in solid vs. solution state.

Conclusion

While a definitive, publicly available database on the solubility of this compound in a wide range of organic solvents is lacking, this guide provides the necessary framework for any researcher to generate this critical data. By understanding the underlying physicochemical principles and employing a robust, self-validating experimental protocol like the isothermal shake-flask method, scientists can confidently determine the solubility profile of this important compound. This knowledge is an indispensable prerequisite for its effective use in drug discovery, process chemistry, and materials science, enabling rational solvent selection and process optimization.

References

-

Solubility of Things. Phthalic acid. [Link]

-

Semantic Scholar. Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K. [Link]

-

RSC Publishing. Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Massachusetts Boston. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

National Center for Biotechnology Information. Will we ever be able to accurately predict solubility?. [Link]

-

ResearchGate. Machine learning for predicting the solubility of high-GWP fluorinated refrigerants in ionic liquids. [Link]

-

TAINUO CHEMICAL. Understanding Phthalic Anhydride Solubility: Key Factors. [Link]

-

ResearchGate. Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. [Link]

-

ResearchGate. Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K. [Link]

-

York University. Solubility of Organic Compounds. [Link]

-

StuDocu. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

RSC Publishing. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. [Link]

Sources

A Technical Guide to the ¹H NMR Spectrum of 3,6-Difluorophthalic Acid: From Sample Preparation to In-Depth Spectral Analysis

Executive Summary

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,6-Difluorophthalic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the causal reasoning behind experimental choices, the theoretical underpinnings of the spectral features, and a detailed protocol for acquiring and interpreting high-quality data. We will explore the molecule's inherent symmetry, the profound impact of fluorine substituents on proton chemical shifts and coupling patterns, and the practical considerations for handling exchangeable carboxylic acid protons. This guide serves as a self-validating framework for the structural elucidation of this important fluorinated aromatic compound.

The Central Role of NMR in Characterizing this compound

This compound is a fluorinated building block of increasing importance in materials science and medicinal chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including acidity, metabolic stability, and binding affinity. Consequently, unambiguous structural verification is paramount. High-resolution ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into the electronic environment and connectivity of protons within the molecular structure.

This guide will focus on a first-principles approach to understanding the ¹H NMR spectrum. We will first predict the expected spectrum based on molecular structure and then detail the experimental methodology required to obtain a high-fidelity spectrum that confirms this prediction.

Predicting the Spectrum: Symmetry and Electronic Effects

A robust analysis begins before the sample ever enters the spectrometer. By examining the structure of this compound, we can predict the key features of its ¹H NMR spectrum.

Molecular Symmetry and Proton Equivalence

This compound possesses a C₂ᵥ axis of symmetry that bisects the C1-C2 and C4-C5 bonds. This symmetry element renders the two aromatic protons (H-4 and H-5) chemically and magnetically equivalent. Likewise, the two carboxylic acid protons are equivalent.

Therefore, we anticipate only two distinct signals in the ¹H NMR spectrum:

-

A signal representing the two aromatic protons.

-

A signal representing the two carboxylic acid protons.

The Influence of Substituents: Chemical Shifts and Couplings

The positions of these signals (chemical shifts) and their splitting patterns (multiplicities) are dictated by the electronic effects of the substituents.

-

Carboxylic Acid Groups (-COOH): These are strongly electron-withdrawing and deshielding. They will shift the adjacent aromatic proton signals significantly downfield.[1] The acidic protons themselves are highly deshielded and typically appear far downfield, often in the 10-13 ppm range, though their position is highly sensitive to solvent, concentration, and temperature.

-

Fluorine Atoms (-F): Fluorine is the most electronegative element, exhibiting a powerful electron-withdrawing inductive effect. This deshields the aromatic protons, pushing their signal further downfield.

-

Spin-Spin Coupling: The most intricate feature of this spectrum arises from through-bond spin-spin coupling (J-coupling).

-

Proton-Proton (H-H) Coupling: The two aromatic protons (H-4 and H-5) are three bonds apart (ortho). They will couple to each other, denoted as ³JHH.

-

Proton-Fluorine (H-F) Coupling: Each aromatic proton will couple to both fluorine atoms.

-

The coupling to the adjacent fluorine (e.g., H-4 to F-3) is a three-bond coupling (³JHF, ortho).

-

The coupling to the more distant fluorine (e.g., H-4 to F-6) is a four-bond coupling (⁴JHF, meta).

-

-

Due to these multiple coupling interactions, the signal for the aromatic protons is predicted to be a complex multiplet, specifically a doublet of doublets of doublets (ddd), assuming the coupling constants are sufficiently different.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum is contingent on meticulous experimental technique. The following protocol is designed to ensure reproducibility and accuracy.

Diagram of the Experimental Workflow

Caption: Workflow for ¹H NMR analysis of this compound.

Materials and Reagents

| Material/Reagent | Specification | Rationale |

| This compound | >98% Purity | Ensures signals are from the analyte of interest. |

| Deuterated Solvent | DMSO-d₆ (Dimethyl sulfoxide-d₆) | Excellent for dissolving carboxylic acids and slows down the exchange of acidic protons, allowing for their observation as a distinct, often broad, peak.[2] |

| NMR Tubes | 5 mm, High-Precision | Minimizes spectral artifacts and ensures good shimming.[3] |

| Internal Standard | Tetramethylsilane (TMS) | Provides a reference point (δ = 0.00 ppm) for the chemical shift scale.[4][5] |

| Filtration Medium | Cotton or Glass Wool Plug | Removes particulate matter that can degrade spectral resolution.[5][6] |

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient.[4][6]

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% TMS to the vial.[3] Agitate gently until the solid is fully dissolved. Preparing the sample in a separate vial before transferring it to the NMR tube is advisable, especially if solubility is a concern.[3]

-

Transfer: Prepare a Pasteur pipette by placing a small plug of cotton or glass wool in the neck. Use this filter-pipette to transfer the sample solution into the NMR tube.[5][6] This step is critical to remove any undissolved particulates, which can severely degrade the quality of the magnetic field homogeneity (shimming).[3]

-

Capping: Securely cap the NMR tube to prevent contamination or solvent evaporation. Wipe the outside of the tube clean before insertion into the spectrometer.[6]

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz spectrometer.

| Parameter | Setting | Rationale |

|---|---|---|

| Pulse Program | Standard 1D Proton (e.g., zg30) | A simple 30-degree pulse is often sufficient and allows for faster repetition. |

| Spectral Width | -2 to 14 ppm | Encompasses the expected range from TMS to the downfield carboxylic acid protons. |

| Acquisition Time | 2-4 seconds | Balances resolution with experiment time. |

| Relaxation Delay | 2 seconds | Allows for nearly complete T1 relaxation of protons, ensuring accurate integration. |

| Number of Scans | 16 or 32 | Provides adequate signal-to-noise ratio for a sample of this concentration. |

Spectral Interpretation: Decoding the Data

The resulting spectrum should be processed with Fourier transformation, phase correction, and baseline correction. A successful experiment will yield a spectrum with two primary signal regions.

Predicted Spectral Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz (Expected) | Integration |

| -COOH (2H) | 10.0 - 13.0 | broad singlet (br s) | N/A | 2H |

| Ar-H (H-4, H-5) | 7.5 - 8.0 | ddd | ³JHH ≈ 7-9 Hz, ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 4-6 Hz | 2H |

Analysis of the Aromatic Region

The signal for the aromatic protons is the most information-rich part of the spectrum. The observed multiplet arises from the simultaneous coupling of H-4 to H-5, F-3, and F-6 (and likewise for H-5).

Diagram of Spin-Spin Coupling Interactions

Caption: Key coupling interactions for the H-4 proton.

To analyze the multiplet, one would measure the distances (in Hz) between the component peaks to extract the individual coupling constants. This provides definitive proof of the substitution pattern on the aromatic ring. The magnitudes of H-F coupling constants are invaluable for structural assignment in fluorinated compounds.[7][8]

The Carboxylic Acid Protons

The -COOH protons typically appear as a single, broad peak.[9] Its broadness is due to chemical exchange with trace amounts of water and intermolecular hydrogen bonding. In a very dry solvent, the peak may become sharper. If D₂O is used as the solvent, or if a drop of D₂O is added to the DMSO-d₆ sample, these protons will exchange with deuterium and the signal will disappear from the spectrum.[10][11] This "D₂O shake" experiment is a classic method for confirming the identity of exchangeable protons.

Advanced Considerations and Troubleshooting

| Issue | Potential Cause(s) | Solution(s) |

| Broad, asymmetric lineshapes | Poor shimming; sample concentration gradient; presence of solid particles. | Re-shim the spectrometer. Ensure the sample is fully dissolved and homogenous by shaking well.[6] Filter the sample if particulates are present.[3][6] |

| -COOH peak is not visible | Rapid chemical exchange; use of a protic solvent like D₂O. | Use a dry aprotic solvent like DMSO-d₆. If the peak is still absent, it may be broadened into the baseline.[11] |

| Extra, unexpected peaks | Solvent impurities (e.g., H₂O, residual non-deuterated solvent); sample impurities. | Check the chemical shift of known solvent impurities.[4] Run a blank spectrum of the solvent. If sample purity is in doubt, re-purify the material. |

| Complex, uninterpretable aromatic multiplet | Second-order spectral effects (when Δν/J is small); overlapping signals. | Acquire the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion. Use spectral simulation software for analysis. |

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular symmetry and the powerful electronic effects of substituents govern spectral appearance. A predictive analysis indicates a simple two-signal spectrum, yet the aromatic region contains a wealth of structural information encoded in a complex multiplet due to both H-H and H-F spin-spin coupling. By following a robust experimental protocol centered on careful sample preparation and appropriate solvent selection, a high-quality, interpretable spectrum can be reliably obtained. This guide provides the foundational knowledge and practical steps for researchers to confidently use ¹H NMR for the structural verification and analysis of this and similar fluorinated aromatic compounds.

References

-

Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy . Journal of the American Chemical Society. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids . JoVE (Journal of Visualized Experiments). [Link]

-

Sample Preparation . University College London, Faculty of Mathematical & Physical Sciences. [Link]

-

Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? . ResearchGate. [Link]

-

The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study . PubMed, National Library of Medicine. [Link]

-

Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? . ResearchGate. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy . Geochimica et Cosmochimica Acta. [Link]

-

Proton and fluorine NMR spectra of fluorobenzene . Molecular Physics. [Link]

-

NMR Sample Preparation . Iowa State University, Chemical Instrumentation Facility. [Link]

-

NMR Sample Preparation: The Complete Guide . Organomation. [Link]

-

FT-NMR Sample Preparation Guide . MIT OpenCourseWare. [Link]

-

FLUORINE COUPLING CONSTANTS . Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

An Overview of Fluorine NMR . ResearchGate. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR . Magritek. [Link]

-

1H NMR Chemical Shift . Oregon State University. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. eclass.uoa.gr [eclass.uoa.gr]

- 8. researchgate.net [researchgate.net]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

13C NMR analysis of 3,6-Difluorophthalic acid

An In-Depth Technical Guide to the 13C NMR Analysis of 3,6-Difluorophthalic Acid

Authored by: A Senior Application Scientist

Abstract

The incorporation of fluorine into organic molecules profoundly alters their physicochemical properties, a strategy of paramount importance in pharmaceutical and materials science.[1] Consequently, unambiguous structural elucidation of fluorinated compounds is a critical step in research and development. This guide provides a comprehensive, in-depth analysis of this compound using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple data report to explore the underlying principles, from predicting spectral patterns based on molecular structure to establishing robust experimental protocols and interpreting the resulting complex data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage 13C NMR for the structural characterization of fluorinated aromatic compounds.

Introduction: The Molecule and the Method

This compound (C₈H₄F₂O₄) is an aromatic dicarboxylic acid featuring two fluorine atoms flanking two adjacent carboxylic acid groups on a benzene ring.[2][3][4][5] Its utility as a precursor in the synthesis of advanced polymers and as a key intermediate in organic synthesis makes its precise characterization essential.[2]

13C NMR spectroscopy is an exceptionally powerful tool for this purpose. However, the presence of 19F, a spin-½ nucleus with 100% natural abundance, introduces significant complexity into standard proton-decoupled 13C NMR spectra.[6][7] This complexity arises from through-bond scalar couplings (J-couplings) between 13C and 19F nuclei. These C-F couplings, which can be observed over one or more bonds, split the 13C signals into multiplets.[6] While this complicates the spectrum, it also provides an invaluable layer of structural information that, when correctly interpreted, can confirm the substitution pattern with high confidence. The challenge, and the focus of this guide, lies in systematically dissecting these patterns.[8][9]

Molecular Structure and Symmetry

A foundational step in any NMR analysis is to assess the molecule's symmetry, which dictates the number of chemically unique carbon environments. This compound possesses a C₂ axis of symmetry, leading to a simplified 13C NMR spectrum with only four expected signals: one for the two equivalent carboxylic carbons, one for the two equivalent carbons bearing fluorine, one for the two equivalent carbons bearing the carboxylic acids, and one for the two equivalent carbons bearing hydrogen atoms.

Figure 1: Structure and Carbon Numbering of this compound.

Theoretical Spectral Analysis: Predicting the 13C NMR Spectrum

Before any experiment is conducted, a predicted spectrum should be formulated. This practice transforms data acquisition from a passive observation into an active process of hypothesis testing. The prediction rests on two pillars: chemical shift (δ) estimation and carbon-fluorine coupling (JCF) analysis.

Predicted Chemical Shifts (δ)

The chemical shifts can be estimated by starting with a parent molecule, phthalic acid, and applying substituent chemical shift (SCS) effects for the two fluorine atoms. For phthalic acid in D₂O, the aromatic carbons appear at ~130-140 ppm, and the carboxylic carbons at ~180 ppm.[10] Fluorine, being highly electronegative, exerts a strong influence:

-

Ipso-Carbons (C3, C6): The carbons directly bonded to fluorine will experience a very large downfield shift (deshielding), placing them well above 150 ppm.

-

Ortho-Carbons (C2, C4, C5): Carbons ortho to fluorine typically show a smaller downfield or even a slight upfield shift.

-

Meta-Carbons (C1): Carbons meta to fluorine are generally least affected.

-

Carboxylic Carbons (C7, C8): These will be influenced to a lesser extent but are expected in the typical range for carboxylic acids, ~165-180 ppm.

Predicted Carbon-Fluorine Coupling Constants (JCF)

The multiplicity of each carbon signal is determined by its coupling to the nearby 19F nuclei. The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the coupled nuclei.

-

¹JCF (One-Bond Coupling): This is the largest coupling, typically in the range of -230 to -345 Hz for aromatic C-F bonds.[11] The signal for C3/C6 will therefore be a doublet with a very large splitting.

-

²JCF (Two-Bond Coupling): This coupling is smaller, usually 20-30 Hz.[11]

-

C2/C1: Each of these carbons is two bonds away from one fluorine (C2 from F3, C1 from F6) and three bonds from the other. We expect a primary splitting from the two-bond coupling.

-

C4/C5: Each of these carbons is two bonds away from one fluorine (C4 from F3, C5 from F6) and three bonds from the other.

-

-

³JCF (Three-Bond Coupling): This is typically smaller still, around 6-9 Hz.[11] This coupling will further split the signals for C1/C2 and C4/C5, potentially leading to a doublet of doublets multiplicity.

Combining these predictions, we can construct an expected data table.

| Carbon Atoms | Predicted δ (ppm) | Predicted Multiplicity | Dominant Coupling | Expected JCF (Hz) |

| C7, C8 (COOH) | 165 - 175 | Doublet of doublets | ³JCF, ⁴JCF | 2-8 |

| C3, C6 (C-F) | 155 - 165 | Doublet | ¹JCF | > 200 |

| C1, C2 (C-COOH) | 120 - 130 | Doublet of doublets | ²JCF, ³JCF | ~20, ~7 |

| C4, C5 (C-H) | 115 - 125 | Doublet of doublets | ²JCF, ³JCF | ~25, ~5 |

Table 1: Predicted 13C NMR Data for this compound.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to be a self-validating system, ensuring reproducibility and high-quality results.

Sample Preparation

The causality behind this protocol is to create a magnetically homogeneous and stable sample environment, which is essential for achieving sharp, well-resolved NMR signals.

-

Solvent Selection: this compound is a polar, acidic molecule. Deuterated chloroform (CDCl₃) is often a poor choice due to low solubility and potential acidic interactions.[12] A more suitable solvent is deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆, which readily dissolves polar acidic compounds.

-

Concentration: 13C NMR is an inherently insensitive technique due to the low natural abundance of the 13C isotope (~1.1%). Therefore, a relatively concentrated sample is required. Aim for 50-100 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent.[13] This concentration balances strong signal with manageable solution viscosity.

-

Filtration: It is critical to ensure the sample is free of any particulate matter.[14] Undissolved solids disrupt the magnetic field homogeneity, leading to broad spectral lines that can obscure couplings.[14] Filter the sample solution through a Pasteur pipette with a tight cotton or glass wool plug directly into a high-quality 5 mm NMR tube.

-

Tube Quality: Use clean, high-quality NMR tubes rated for the spectrometer's field strength to minimize distortions.[12][15]

NMR Data Acquisition

The choice of acquisition parameters directly controls the trade-off between experimental time and data quality.

-

Spectrometer: 400 MHz or higher field spectrometer.

-

Experiment: Standard 13C with proton decoupling (e.g., Bruker pulse program zgpg30).

-

Key Parameters:

-

Spectral Width (SW): ~250 ppm (to cover the full range from aliphatic to carbonyl carbons).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds. This determines the digital resolution.

-

Relaxation Delay (D1): 5 - 10 seconds. Causality: Quaternary carbons (like C1, C2, C3, C6, and the COOH carbons) have long spin-lattice relaxation times (T₁). A sufficiently long D1 delay is crucial to allow these nuclei to fully relax between pulses, ensuring accurate signal integration and preventing signal attenuation.

-

Number of Scans (NS): 1024 - 4096. Causality: A large number of scans is necessary to achieve an adequate signal-to-noise ratio (S/N) for the low-abundance 13C nucleus.

-

Temperature: 298 K (25 °C).

-

Advanced Technique: 1H and 19F Double Decoupling

To unequivocally confirm the number of unique carbon environments, a 13C{1H, 19F} double decoupling experiment can be performed. This requires specialized hardware but simplifies the spectrum dramatically. By irradiating both proton and fluorine frequencies, all C-H and C-F couplings are removed, causing all carbon signals to collapse into singlets.[8][9] This serves as an excellent validation of the assignments made from the coupled spectrum.

Workflow for Structural Confirmation

The entire process from sample to structure can be visualized as a logical workflow.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 651-97-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 651-97-8 | this compound - AiFChem [aifchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. biophysics.org [biophysics.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. bmse000391 Phthalic Acid at BMRB [bmrb.io]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

A Technical Guide to the FT-IR Spectrum of 3,6-Difluorophthalic Acid

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,6-Difluorophthalic acid (CAS No. 651-97-8). As a key fluorinated building block in the synthesis of advanced polymers, pharmaceuticals, and pesticides, rigorous characterization of this compound is paramount.[1] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the molecular structure, identifying key functional groups, and assessing the purity of this compound. This document details the theoretical basis for its spectral features, provides a validated experimental protocol for data acquisition, and offers a comprehensive interpretation of the characteristic absorption bands, with a special focus on the influence of ortho-fluorine substitution and carboxylic acid dimerization.

Introduction to this compound & Spectroscopic Characterization

This compound is an aromatic dicarboxylic acid with the molecular formula C₈H₄F₂O₄.[1][2] Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and two fluorine atoms at positions 3 and 6. This substitution pattern imparts unique chemical and physical properties, making it a valuable intermediate in organic synthesis.[1]